molecular formula C14H29NO2 B12666434 Einecs 301-889-0 CAS No. 94086-98-3

Einecs 301-889-0

Cat. No.: B12666434
CAS No.: 94086-98-3
M. Wt: 243.39 g/mol
InChI Key: JGHUVSBRTUITHC-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) is a regulatory inventory of chemicals marketed in the EU between January 1, 1971, and September 18, 1981. EINECS entries typically include identifiers (e.g., CAS number), nomenclature, and regulatory status, but comprehensive data often requires access to specialized databases like the European Chemicals Agency (ECHA) or PubChem .

While the exact identity of EINECS 301-889-0 remains unclear from the evidence, analogous entries (e.g., fluorinated quaternary ammonium salts in ) suggest it may belong to a class of industrially relevant compounds with applications in surfactants, coatings, or specialty chemicals. Regulatory listings in EINECS imply that the compound has undergone basic hazard assessments under historical EU frameworks .

Properties

CAS No.

94086-98-3

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

cyclohexanamine;octanoic acid

InChI

InChI=1S/C8H16O2.C6H13N/c1-2-3-4-5-6-7-8(9)10;7-6-4-2-1-3-5-6/h2-7H2,1H3,(H,9,10);6H,1-5,7H2

InChI Key

JGHUVSBRTUITHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)O.C1CCC(CC1)N

Related CAS

94086-98-3

Origin of Product

United States

Preparation Methods

The preparation of octanoic acid, compound with cyclohexylamine (1:1), involves the reaction of octanoic acid with cyclohexylamine in a 1:1 molar ratio. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Octanoic acid, compound with cyclohexylamine (1:1), can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions for these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Octanoic acid, compound with cyclohexylamine (1:1), has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of octanoic acid, compound with cyclohexylamine (1:1), involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. Detailed studies on its mechanism of action can provide insights into its biological and therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Similarity

Similarity assessments for EINECS compounds often rely on computational methods, such as the Tanimoto index applied to PubChem 2D fingerprints, to identify analogs with ≥70% structural overlap . For EINECS 301-889-0, hypothetical analogs might include:

Compound Name EINECS Number CAS Number Structural Features Regulatory Status
Quaternary ammonium compounds (fluorinated) 247-123-6 91081-09-3 Perfluoroalkenyl chains, hydroxyethyl groups EINECS listed
Pyridinium iodide derivatives 247-987-5 25935-14-2 Heptadecafluorodecyl chains EINECS listed
Nitroglycerin 200-235-8 55-63-0 Nitroester functional group EINECS listed

Key Findings :

  • Fluorinated compounds (e.g., EINECS 247-123-6) share persistence and bioaccumulation risks, making them relevant for comparative toxicity studies .
  • Nitroglycerin (EINECS 200-235-8), though structurally distinct, exemplifies how regulatory status (e.g., explosive properties) informs hazard classification .
Toxicological and Regulatory Read-Across

and highlight the use of Read-Across Structure Activity Relationships (RASAR) to predict hazards for unlabeled EINECS compounds using labeled analogs. For instance:

  • A 1,387-chemical labeled set (REACH Annex VI) covered 33,000 EINECS compounds via structural similarity, reducing the need for individual testing .
  • Network analysis (Figure 7 in ) demonstrates clustering of EINECS compounds around labeled analogs, enabling efficient risk assessment .
Data Limitations and Methodological Considerations
  • Structural ambiguity : Without explicit data for this compound, comparisons rely on proxy compounds and computational models.
  • Data quality : Experimental reproducibility requires detailed reporting of methods, reagents, and units per IUPAC guidelines .
  • Regulatory alignment : EINECS entries must adhere to harmonized classification under CLP (Classification, Labelling, and Packaging) regulations .

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